3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide
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Overview
Description
3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzene ring substituted with a chlorine atom, a methyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with 4-amino-1,2,4-triazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The triazole ring can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Oxidation: 3-chloro-4-carboxy-N-(4H-1,2,4-triazol-4-yl)benzamide.
Reduction: Reduced triazole derivatives.
Scientific Research Applications
3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the presence of the triazole ring, which is known for its biological activity
Agriculture: It can be used as a precursor for the synthesis of agrochemicals that protect crops from pests and diseases.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with biological targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and dipole interactions, leading to inhibition of enzyme activity or modulation of receptor function . This interaction can result in antimicrobial, antifungal, or anticancer effects depending on the specific biological target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-[3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]phenyl (phenyl)methanone
- 2-(((3-mercapto-5-(pyridin-3-yl)-4H-1,2,4-triazol-4-yl)imino)methyl)-4-nitrophenol
Uniqueness
3-chloro-4-methyl-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the triazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-chloro-4-methyl-N-(1,2,4-triazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-7-2-3-8(4-9(7)11)10(16)14-15-5-12-13-6-15/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDHVRSVMCQUWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NN2C=NN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47195822 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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